

## Application of Quantitative NMR for Purity Determination of Sofosbuvir

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Compound of Interest		
Compound Name:	Sofosbuvir impurity K	
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#### Introduction

Sofosbuvir is a direct-acting antiviral medication used as a cornerstone in the treatment of Hepatitis C. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise and accurate determination of purity without the need for a specific reference standard of the analyte itself. This application note details the use of both proton (¹H) and phosphorus-31 (³¹P) qNMR for the purity assessment of Sofosbuvir.

#### Principle of qNMR

Quantitative NMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined. <sup>31</sup>P qNMR offers a unique advantage for phosphorus-containing compounds like Sofosbuvir, as the <sup>31</sup>P nucleus has a 100% natural abundance and spectra are often simpler with less signal overlap compared to <sup>1</sup>H NMR.

### **Experimental Overview**

This note describes a comparative study for the purity determination of Sofosbuvir using <sup>1</sup>H-qNMR and <sup>31</sup>P-qNMR in two different deuterated solvents: methanol-d<sub>4</sub> (a protic solvent) and



dimethyl sulfoxide-d<sub>6</sub> (an aprotic solvent). The results highlight the importance of solvent selection for accurate quantification, particularly in <sup>31</sup>P-qNMR.

#### **Data Summary**

The purity of Sofosbuvir was determined using both <sup>1</sup>H-qNMR and <sup>31</sup>P-qNMR with different internal standards and solvents. The results are summarized in the table below.

NMR Method	Solvent	Internal Standard	Purity (%) ± SD
<sup>1</sup> H-qNMR	Methanol-d4	1,4-BTMSB-d4	99.07 ± 0.50
<sup>31</sup> P-qNMR	Methanol-d4	Phosphonoacetic acid (PAA)	100.63 ± 0.95
¹H-qNMR	DMSO-d <sub>6</sub>	DSS-d <sub>6</sub>	99.44 ± 0.29
<sup>31</sup> P-qNMR	DMSO-d <sub>6</sub>	Phosphonoacetic acid (PAA)	99.10 ± 0.30

The data reveals a significant discrepancy in the <sup>31</sup>P-qNMR results when using methanol-d<sub>4</sub>, with a purity value over 100%. This is attributed to the deuterium exchange of the acidic protons of the phosphonoacetic acid (PAA) internal standard in the protic solvent, which leads to a decrease in its integrated intensity and consequently an artificially inflated purity value for Sofosbuvir.[1][2][3][4] In contrast, the results obtained in the aprotic solvent, DMSO-d<sub>6</sub>, are consistent between the <sup>1</sup>H-qNMR and <sup>31</sup>P-qNMR methods, demonstrating its suitability for this analysis.[1][2][3][4]

# Experimental Protocols Materials and Equipment

- Sofosbuvir sample
- Internal Standards:
  - ¹H-qNMR: 1,4-bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) or sodium 4,4-dimethyl-4-silapentanesulfonate-d6 (DSS-d6)



- <sup>31</sup>P-qNMR: Phosphonoacetic acid (PAA)
- Deuterated Solvents: Methanol-d4 and DMSO-d6
- NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for <sup>1</sup>H and <sup>31</sup>P detection.
- Analytical balance
- NMR tubes

# Protocol 1: Purity Determination in DMSO-d<sub>6</sub> (Recommended)

- 1. Sample Preparation:
- Accurately weigh approximately 10 mg of Sofosbuvir and 10 mg of the internal standard (DSS-d<sub>6</sub> for <sup>1</sup>H-qNMR or PAA for <sup>31</sup>P-qNMR) into a clean vial.
- Dissolve the mixture in approximately 1 mL of DMSO-d6.
- Vortex the solution to ensure homogeneity.
- Transfer an appropriate amount of the solution into an NMR tube.
- 2. NMR Data Acquisition:
- ¹H-qNMR:
- Acquire the spectrum using a standard quantitative pulse program.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (both Sofosbuvir and internal standard). A D1 of 30 seconds is generally recommended.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
- <sup>31</sup>P-qNMR:
- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the relaxation delay (D1) to at least 5 times the longest T1 of the phosphorus signals.
- Acquire a sufficient number of scans for good signal-to-noise.
- 3. Data Processing and Purity Calculation:





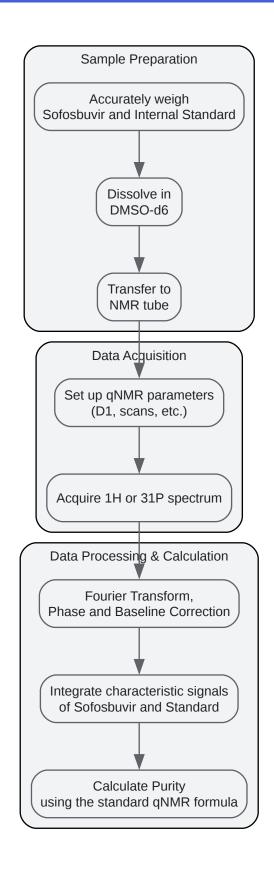


- Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the data.
- Phase and baseline correct the spectra carefully.
- Integrate the selected signals for Sofosbuvir and the internal standard. For Sofosbuvir, a well-resolved proton signal in the <sup>1</sup>H spectrum and the single phosphorus signal in the <sup>31</sup>P spectrum should be chosen.
- Calculate the purity using the following formula:

## **Visualizations**

Caption: Chemical structure of Sofosbuvir.





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Caption: Experimental workflow for qNMR purity determination.





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Caption: Logical flow of the qNMR purity calculation.

#### Conclusion

Both <sup>1</sup>H and <sup>31</sup>P-qNMR are powerful techniques for the absolute purity determination of Sofosbuvir. However, for <sup>31</sup>P-qNMR, the use of an aprotic solvent like DMSO-d<sub>6</sub> is crucial to avoid interactions with acidic internal standards that can lead to inaccurate results.[4] The developed method in DMSO-d<sub>6</sub> is shown to be accurate, reproducible, and can be readily implemented in quality control laboratories for the reliable purity assessment of Sofosbuvir. The consistency between <sup>1</sup>H and <sup>31</sup>P-qNMR results in DMSO-d<sub>6</sub> further validates the method.[1][4]

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